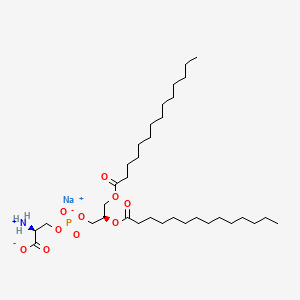
2-Chlor-4,6-Difluorbenzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, characterized by the presence of chlorine and fluorine atoms at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-difluorobenzonitrile has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluorobenzonitrile typically involves the reaction of 2,4,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent such as N-methyl-2-pyrrolidone. The reaction is carried out under mild conditions with little side reactions . Another method involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with potassium fluoride, rubidium fluoride, or caesium fluoride .
Industrial Production Methods: Industrial production of 2-Chloro-4,6-difluorobenzonitrile follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4,6-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Nucleophilic Aromatic Substitution: Substituted benzene derivatives.
Reduction: Corresponding amines.
Hydrolysis: Corresponding carboxylic acids.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,6-difluorobenzonitrile involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups (chlorine and fluorine) activate the benzene ring towards nucleophilic attack . The compound forms a Meisenheimer complex, which then undergoes elimination to yield the substituted product.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Difluorobenzonitrile
- 2-Chloro-3,6-difluorobenzonitrile
- 2-Chloro-6-fluorobenzonitrile
Comparison: 2-Chloro-4,6-difluorobenzonitrile is unique due to the specific positioning of chlorine and fluorine atoms, which significantly influence its reactivity and applications. Compared to 2,6-difluorobenzonitrile, the presence of an additional chlorine atom enhances its electron-withdrawing capability, making it more reactive in nucleophilic aromatic substitution reactions .
Eigenschaften
IUPAC Name |
2-chloro-4,6-difluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVOCMSJCGQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)





![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)






